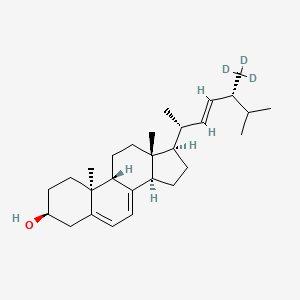

Lumisterol-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H44O |

|---|---|

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3 |

InChI Key |

DNVPQKQSNYMLRS-GCUWIAGOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of the Biological Activities of Lumisterol-D3 and Vitamin D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone, is renowned for its critical role in calcium homeostasis and bone metabolism. However, extensive research has unveiled its pleiotropic effects, including regulation of cell proliferation, differentiation, and immunomodulation. The synthesis of vitamin D3 in the skin upon exposure to UVB radiation is a well-established process. A lesser-known photoproduct of pre-vitamin D3 is lumisterol, a stereoisomer of vitamin D3. While historically considered biologically inert, recent studies have revealed that lumisterol and its hydroxylated derivatives possess a unique profile of biological activities, distinct from those of vitamin D3. This technical guide provides a comprehensive comparison of the biological activities of lumisterol-D3 and vitamin D3, with a focus on their receptor interactions, effects on gene regulation, and physiological outcomes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these compounds.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of this compound, vitamin D3, and their derivatives.

Table 1: Comparative Anti-proliferative Activity of Vitamin D3 and Lumisterol Derivatives in Melanoma Cell Lines [1][2]

| Compound | Cell Line | IC50 (nM) |

| 1,25(OH)₂D₃ | A375 | 1.15 |

| 1,24,25(OH)₃D₃ | A375 | 17.8 |

| 20,24(OH)₂D₃ | A375 | 280 |

| (25R)-27-hydroxyL₃ | A375 | Highest potency among lumisterol derivatives tested |

| L₃ (Lumisterol) | A375 | No inhibition of proliferation |

| 1,25(OH)₂D₃ | SK-MEL-28 | Higher potency than 1,24,25(OH)₃D₃ |

| 1,24,25(OH)₃D₃ | SK-MEL-28 | Lower potency than 1,25(OH)₂D₃ |

Note: Specific IC50 values for all lumisterol derivatives were not provided in the source material, but their relative potencies were described.[1][2]

Table 2: Comparative Inhibitory Activity against SARS-CoV-2 Related Enzymes [3]

| Compound | Target Enzyme | IC50 (µM) |

| 25(OH)L₃ | Mpro | 0.5 |

| 1,25(OH)₂D₃ | Mpro | 1 |

| 20S(OH)L₃ | Mpro | 1 |

| 25(OH)D₃ | RdRp | 1.3 |

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and vitamin D3 activities.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is designed to determine the binding affinity of test compounds (e.g., this compound and its derivatives) to the Vitamin D Receptor (VDR) by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells

-

VDR and RXRα expression plasmids (e.g., VDR-pcDNA3.1 and RXRα-pSG5)

-

Lipofectamine 2000

-

Nuclear protein extraction kit

-

Bicinchoninic acid (BCA) protein assay kit

-

Streptavidin-coated microplates

-

Biotinylated capture probe with VDRE consensus sequence

-

Unlabeled competitor oligonucleotides (test compounds and controls)

-

Primary antibody against VDR

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection: Seed HEK293 cells in 100-mm plates. At 70-80% confluency, transfect the cells with VDR and RXRα expression plasmids using Lipofectamine 2000.

-

Nuclear Protein Extraction: After 48 hours of transfection, extract nuclear proteins using a commercial kit.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA protein assay.

-

Binding Reaction: In a streptavidin-coated microplate, add the nuclear extract containing VDR and RXRα, the biotinylated VDRE capture probe, and varying concentrations of the unlabeled competitor compound (e.g., this compound) or a known VDR ligand (e.g., 1,25(OH)₂D₃) as a positive control.

-

Incubation: Incubate the plate to allow for competitive binding to occur.

-

Detection: Wash the plate to remove unbound components. Add the primary anti-VDR antibody, followed by the HRP-conjugated secondary antibody.

-

Signal Measurement: Add the chemiluminescent substrate and measure the signal using a luminometer. The signal is inversely proportional to the binding affinity of the competitor compound.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding. This can be used to determine the binding affinity (Ki).[4][5][6][7]

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

This assay is used to assess the effect of compounds on cell proliferation by measuring total cellular protein content.

Materials:

-

Human malignant melanoma cell lines (e.g., A375, SK-MEL-28)

-

96-well plates

-

Test compounds (vitamin D3 and lumisterol derivatives)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Seeding: Seed melanoma cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Cell Fixation: Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.[1]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the expression levels of target genes in response to treatment with vitamin D3 or lumisterol derivatives.

Materials:

-

Cells or tissues treated with test compounds

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

Primers for target genes (e.g., CYP24A1, VDR) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

-

RNA Extraction: Isolate total RNA from the treated cells or tissues.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

-

Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument, which monitors the amplification of the target DNA in real-time.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified signaling pathways for Vitamin D3 and this compound.

Caption: Experimental workflow for a VDR competitive binding assay.

Discussion and Future Directions

The compiled data indicate that this compound and its derivatives are not biologically inert but possess a distinct activity profile compared to vitamin D3. While the classical genomic actions of vitamin D3 are primarily mediated through the nuclear VDR, lumisterol and its metabolites appear to interact with a broader range of nuclear receptors, including the A-pocket of the VDR and Liver X Receptors (LXRs).[9][10] This differential receptor engagement likely underlies their unique biological effects.

For instance, the anti-proliferative activity of hydroxylated lumisterol derivatives in melanoma cells, in contrast to the inactivity of the parent lumisterol compound, highlights the importance of metabolism in activating these molecules.[1][2] Furthermore, the potent anti-inflammatory and antiviral-related enzyme inhibitory activities of lumisterol derivatives suggest their potential therapeutic applications may extend beyond the traditional roles of vitamin D.[3]

Future research should focus on a more comprehensive, side-by-side quantitative analysis of this compound and vitamin D3 and their respective metabolites. This includes determining the binding affinities (Kd or Ki values) for a wider range of nuclear receptors and elucidating the downstream gene regulatory networks. Moreover, in vivo studies are crucial to understand the pharmacokinetics, safety profile, and therapeutic efficacy of this compound and its derivatives in various disease models. A deeper understanding of the unique biological activities of the lumisterol pathway could pave the way for the development of novel therapeutics with improved efficacy and reduced side effects compared to traditional vitamin D analogs.

References

- 1. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 [mdpi.com]

- 4. VDR•VDRE In Vitro Binding Assay. [bio-protocol.org]

- 5. support.nanotempertech.com [support.nanotempertech.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lumisterol-D3: A Comprehensive Technical Guide on its Mechanism of Action in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol, a photoproduct of previtamin D3, and its hydroxylated derivatives are emerging as significant modulators of skin cell physiology. This technical guide provides an in-depth analysis of the mechanism of action of lumisterol and its metabolites, particularly those derived from the action of the enzyme CYP11A1, in skin cells. It details their interaction with nuclear receptors, the subsequent activation of critical signaling pathways, and the resulting cellular responses that contribute to skin health and homeostasis. This document summarizes key quantitative data, outlines experimental methodologies from seminal studies, and provides visual representations of the molecular pathways involved.

Introduction

Lumisterol (L3) is formed in the skin upon prolonged exposure to UVB radiation, acting as a regulator of vitamin D3 synthesis.[1] Once considered an inactive byproduct, recent research has unveiled that L3 and its metabolites are biologically active, exerting significant effects on skin cells, particularly keratinocytes.[2] The enzyme CYP11A1, present in the skin, metabolizes L3 into a series of hydroxylated derivatives, including 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), 20,22-dihydroxylumisterol (20,22(OH)2L3), and 24-hydroxylumisterol (24(OH)L3).[1][3][4] These hydroxylumisterols are at the forefront of a novel endocrine system in the skin, demonstrating a range of activities from photoprotection to anti-inflammatory responses.[4][5]

Metabolism of Lumisterol in the Skin

The initial step in the activation of lumisterol is its hydroxylation by the cytochrome P450 enzyme CYP11A1.[3][4] This process is analogous to the activation of vitamin D3.

Molecular Mechanism of Action

The biological effects of hydroxylumisterols are mediated through their interaction with several nuclear receptors, leading to the modulation of downstream signaling pathways.

Receptor Interactions

Hydroxylumisterols have been shown to interact with the following receptors in skin cells:

-

Vitamin D Receptor (VDR): While they do not appear to act through the classical genomic site of the VDR, evidence suggests they may interact with a non-genomic binding site, also known as the A-pocket.[3][6][7] This interaction can trigger rapid, non-genomic signaling events.

-

Retinoic Acid-Related Orphan Receptors (RORα and RORγ): Hydroxylumisterols can function as inverse agonists of RORα and RORγ.[2][8] By inhibiting the constitutive activity of these receptors, they can modulate inflammatory responses and cell differentiation.

-

Aryl Hydrocarbon Receptor (AhR): Some lumisterol derivatives have been identified as agonists of the AhR, a ligand-activated transcription factor involved in skin homeostasis, barrier function, and immune responses.[9][10][11]

Key Signaling Pathways

The engagement of these receptors by lumisterol derivatives triggers a cascade of intracellular signaling events, including:

-

Nrf2-Regulated Antioxidant Response: Lumisterol and its hydroxyderivatives activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][12] This leads to the upregulation of antioxidant enzymes, which protect skin cells from oxidative stress induced by UVB radiation.

-

p53-Mediated DNA Damage Repair: These compounds stimulate the phosphorylation of p53, a tumor suppressor protein, and its translocation to the nucleus.[3][12][13] This activation enhances the cellular capacity for DNA repair, particularly the removal of UVB-induced photoproducts like cyclobutane pyrimidine dimers (CPD) and 6-4 photoproducts (6-4PP).[12][14]

-

Inhibition of NF-κB Signaling: By acting as inverse agonists on RORs, hydroxylumisterols can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines.[6][8]

Cellular Effects in Skin Cells

The activation of the aforementioned signaling pathways by lumisterol derivatives results in a range of beneficial effects for skin cells:

-

Photoprotection: They protect human keratinocytes against UVB-induced damage by reducing the formation of DNA photoproducts and enhancing their repair.[12][14][15] This includes a reduction in cyclobutane pyrimidine dimers (CPD) and an enhanced repair of 6-4 photoproducts.[12][14]

-

Antioxidant Activity: By inducing the Nrf2 pathway, these compounds bolster the skin's antioxidant defenses, mitigating oxidative stress caused by UVB exposure.[3][4][12]

-

Anti-inflammatory Effects: Through the inhibition of NF-κB signaling, hydroxylumisterols reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[6][8][9]

-

Regulation of Cell Proliferation and Differentiation: Lumisterol derivatives have been shown to inhibit the proliferation of keratinocytes and stimulate their differentiation, contributing to the maintenance of a healthy epidermal barrier.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of lumisterol and its derivatives on skin cells.

Table 1: Effects of Lumisterol Derivatives on UVB-Induced DNA Damage in Human Keratinocytes

| Compound (100 nM) | % Reduction in CPD Formation (vs. UVB control) | % Enhancement of 6-4PP Repair (vs. UVB control) |

| 1,25(OH)₂D₃ | Significant inhibition[14] | Enhanced[14] |

| 20(OH)D₃ | Significant inhibition[14] | Enhanced[14] |

| 22(OH)L₃ | Significant inhibition[14] | Enhanced[14] |

| 20,22(OH)₂L₃ | Significant inhibition[14] | Enhanced[14] |

| 24(OH)L₃ | Significant inhibition[14] | No significant enhancement[14] |

Data extracted from studies on human epidermal keratinocytes treated with compounds for 24 hours prior to UVB irradiation.[14]

Table 2: Regulation of Gene Expression by 20(OH)L3 in Human Keratinocytes

| Gene Category | Upregulated Genes | Downregulated Genes |

| Differentiation Markers | INL, LOR, FLG, TGM1, KRT1, KRT10[6] | - |

| Antioxidant Enzymes | CAT, GPX1, GSR, GSTP1, SOD1, SOD2[6] | - |

| Inflammatory Cytokines | IL1A, IL1B, CXCL8, IL22[6] | IL17A, INFA, INFB, INFG, TNFA, IL6, IL10[6] |

| Nuclear Receptors | - | RORA, RORC[6] |

Gene expression changes observed after treatment of human epidermal keratinocytes with 20(OH)L3.[6]

Experimental Protocols

This section outlines the general methodologies employed in the cited research to investigate the mechanism of action of lumisterol derivatives.

Cell Culture and Treatment

-

Cell Lines: Primary human epidermal keratinocytes (HEKn) are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., EpiLife medium with human keratinocyte growth supplement) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with lumisterol derivatives (typically at concentrations around 100 nM) or vehicle (e.g., ethanol) for a specified period (e.g., 24 hours) before UVB irradiation or other treatments.

UVB Irradiation

-

Source: A UV lamp emitting a spectrum that includes the UVB range (290-320 nm) is used.

-

Dosimetry: The dose of UVB is measured using a radiometer and is typically in the range of 25-50 mJ/cm².

-

Procedure: Culture medium is removed, and cells are washed with phosphate-buffered saline (PBS) before being irradiated. Fresh medium containing the test compounds is added after irradiation.

Analysis of DNA Damage and Repair

-

Comet Assay: Used to assess general DNA damage. Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. The length of the "comet tail" is proportional to the amount of DNA damage.[13]

-

Immunofluorescence for CPD and 6-4PP: Cells are fixed, permeabilized, and incubated with specific primary antibodies against CPD or 6-4PP. A fluorescently labeled secondary antibody is then used for visualization and quantification using microscopy.[12][14]

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure mRNA levels of target genes. RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Western Blotting: Used to determine the levels of specific proteins. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against the protein of interest.

-

Immunofluorescence: As described for DNA damage, this technique is also used to assess the levels and subcellular localization of proteins like p53 and Nrf2.[12][13]

Conclusion and Future Directions

Lumisterol and its CYP11A1-derived metabolites represent a novel class of bioactive molecules in the skin with significant potential for therapeutic applications. Their multifaceted mechanism of action, involving the modulation of key nuclear receptors and signaling pathways, provides a robust defense against UVB-induced damage, inflammation, and oxidative stress.

Future research should focus on:

-

Elucidating the precise molecular interactions between hydroxylumisterols and their target receptors.

-

Defining the full spectrum of genes regulated by these compounds in skin cells.

-

Investigating their efficacy and safety in preclinical models of skin disorders.

-

Exploring their potential as photoprotective and anti-inflammatory agents in clinical settings.

The continued exploration of this novel cutaneous endocrine system holds great promise for the development of innovative strategies for maintaining skin health and treating a variety of dermatological conditions.

References

- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of metabolic activation of lumisterol in the skin - Andrzej Slominski [grantome.com]

- 3. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoprotective Properties of Vitamin D and Lumisterol Hydroxyderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Biological Effects of CYP11A1-Derived Vitamin D and Lumisterol Metabolites in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. adium.com.py [adium.com.py]

- 15. researchgate.net [researchgate.net]

The Physiological Relevance of Lumisterol-D3 in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol-D3 (L3), a photoisomer of pre-vitamin D3, has long been considered an inactive byproduct of prolonged ultraviolet B (UVB) exposure on the skin. However, emerging evidence has unveiled its significant physiological relevance, demonstrating that L3 and its hydroxyderivatives are biologically active molecules with diverse functions in human physiology, particularly in the skin. This technical guide provides an in-depth overview of the current understanding of L3, including its biosynthesis, metabolism, and multifaceted biological activities. It summarizes key quantitative data, details experimental protocols for its study, and visualizes its complex signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Introduction

This compound (L3) is a secosteroid generated in the skin from 7-dehydrocholesterol (7-DHC) upon extended exposure to UVB radiation.[1] While the canonical pathway of vitamin D3 synthesis is well-established, recent research has illuminated a non-canonical pathway involving L3, revealing it to be a substrate for metabolic activation and a precursor to a family of biologically active hydroxyderivatives.[2][3] These metabolites exert a range of effects, including photoprotection, anti-proliferative activity, and immunomodulation, primarily through interactions with a variety of nuclear receptors. This guide delves into the physiological significance of L3 and its derivatives, providing a comprehensive resource for the scientific community.

Biosynthesis and Metabolism of this compound

Cutaneous Biosynthesis

Prolonged exposure of the skin to UVB radiation (290–315 nm) leads to the photoisomerization of pre-vitamin D3 into L3 and tachysterol-D3 (T3).[4] L3 is the more stable and predominant of these photoisomers.[2]

Metabolic Activation by CYP11A1

The primary enzyme responsible for the metabolic activation of L3 is cytochrome P450scc (CYP11A1), which is expressed in the skin and other steroidogenic tissues.[3] CYP11A1 hydroxylates L3 at various positions on its side chain, generating a series of hydroxylumisterols, including:

-

20-hydroxy-lumisterol-D3 (20(OH)L3)

-

22-hydroxy-lumisterol-D3 (22(OH)L3)

-

20,22-dihydroxy-lumisterol-D3 (20,22(OH)₂L3)

-

24-hydroxy-lumisterol-D3 (24(OH)L3)[4]

These hydroxyderivatives have been detected in human serum and epidermis, indicating their physiological production and potential systemic effects.[5]

Quantitative Data on this compound and its Metabolites

The following tables summarize key quantitative data related to the levels of L3 and the biological activities of its hydroxyderivatives.

Table 1: Levels of this compound in Human Tissues [5]

| Analyte | Tissue | Concentration (Mean ± SD) |

| This compound | Serum | ~55 nM |

| This compound | Epidermis | 92-fold lower than 7-DHC |

Table 2: Anti-Proliferative Activity of this compound Hydroxyderivatives in Human Melanoma Cell Lines [6][7]

| Compound | Cell Line | IC₅₀ (nM) |

| (25R)-27-hydroxyL3 | A375 | ~1 pM |

| 20(OH)L3 | SKMel-188 | Not specified, but showed inhibition |

| 22(OH)L3 | SKMel-188 | Not specified, but showed inhibition |

| 24(OH)L3 | SKMel-188 | Not specified, but showed inhibition |

| 20,22(OH)₂L3 | SKMel-188 | Not specified, but showed inhibition |

Table 3: Inhibition of SARS-CoV-2 Replication Machinery Enzymes by this compound Hydroxyderivatives [8]

| Compound (at 10⁻⁷ M) | Enzyme | % Inhibition | IC₅₀ (µM) |

| 25(OH)L3 | RdRp | 40-60% | 0.5 |

| 20S(OH)L3 | RdRp | 40-60% | 1 |

Signaling Pathways of this compound and its Metabolites

L3 and its hydroxyderivatives exert their biological effects by modulating various signaling pathways, primarily through interactions with nuclear receptors. Unlike the classical vitamin D3 metabolite, 1,25(OH)₂D3, which primarily signals through the Vitamin D Receptor (VDR), L3 metabolites exhibit a broader range of receptor interactions.

Key Nuclear Receptors

-

Vitamin D Receptor (VDR): Hydroxylumisterols can interact with the non-genomic, A-pocket of the VDR.[3][5]

-

Retinoid-Related Orphan Receptors (RORs): L3 hydroxyderivatives act as inverse agonists of RORα and RORγ.[3]

-

Aryl Hydrocarbon Receptor (AhR): L3 metabolites have been shown to act as agonists on the AhR.[9]

-

Liver X Receptors (LXRs): L3 derivatives can function as agonists of LXRα and LXRβ.[10][11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of L3 and its metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L3 and its derivatives.

Quantification of this compound by LC-MS/MS

This protocol is adapted for the analysis of L3 in human serum.

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human serum in a glass tube, add an appropriate internal standard (e.g., deuterated L3).

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction with another 1 mL of MTBE.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for L3 and its internal standard. The exact m/z values will need to be determined empirically.

-

Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay

This protocol is suitable for assessing the anti-proliferative effects of L3 derivatives on adherent cancer cell lines (e.g., A375 melanoma cells).[12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of L3 derivatives in culture medium. Replace the medium in the wells with 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO). Incubate for 72-96 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Assessment of DNA Damage using the Comet Assay

This protocol can be used to evaluate the photoprotective effects of L3 derivatives against UVB-induced DNA damage in keratinocytes.[11]

-

Cell Treatment and UVB Irradiation: Treat keratinocytes with L3 derivatives for a specified time (e.g., 24 hours). Wash the cells with PBS and irradiate with a specific dose of UVB.

-

Cell Harvesting: Immediately after irradiation, harvest the cells by trypsinization and resuspend in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear material.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the physiological relevance of L3.

Conclusion

The discovery of the biological activity of this compound and its hydroxyderivatives has opened up a new avenue of research in the field of vitamin D endocrinology and skin biology. These compounds, once dismissed as inert byproducts, are now recognized as potent signaling molecules with significant physiological relevance in humans. Their ability to modulate a diverse range of nuclear receptors highlights their potential as therapeutic agents for various skin disorders, including psoriasis and skin cancer, as well as for their immunomodulatory and anti-inflammatory properties. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating biology of this compound and its potential clinical applications. Future research should focus on elucidating the precise mechanisms of action of individual L3 hydroxyderivatives, their pharmacokinetic and pharmacodynamic profiles in humans, and their efficacy in clinical trials.

References

- 1. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Comprehensive Technical Guide to the Discovery and History of Lumisterol and Vitamin D3 Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and core research surrounding lumisterol and vitamin D3. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the intertwined synthesis, metabolism, and signaling pathways of these crucial secosteroids. The guide summarizes key historical milestones, presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for pivotal research techniques, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz. This document aims to facilitate a deeper understanding of the non-canonical pathways of vitamin D metabolism and the emerging biological significance of lumisterol and its derivatives.

Introduction

The story of vitamin D, often lauded as the "sunshine vitamin," is a multi-decker narrative of nutritional science, organic chemistry, and molecular endocrinology. From the initial quest to cure rickets to the modern understanding of its hormonal functions, the journey of vitamin D research is rich with pivotal discoveries. A significant, yet often overlooked, chapter in this story is the discovery and characterization of its photoisomers, particularly lumisterol. Initially considered an inert byproduct of vitamin D synthesis in the skin, recent research has unveiled novel metabolic pathways and biological activities for lumisterol and its derivatives, challenging the classical understanding of the vitamin D endocrine system. This guide delves into the historical context of these discoveries and provides a technical overview of the current state of research, with a focus on the data and methodologies that are crucial for ongoing and future investigations.

A Historical Timeline of Discovery

The path to understanding vitamin D and lumisterol has been paved by numerous scientific contributions over the last century. The following timeline highlights the key milestones in this journey.

| Year | Discovery | Key Researchers/Contributors |

| 1913 | The discovery of a fat-soluble "accessory food factor" that could prevent rickets.[1] | McCollum and Davis |

| 1921 | Demonstration that cod liver oil could cure rickets in dogs, leading to the naming of "vitamin D".[2] | Edward Mellanby |

| 1924 | Discovery that ultraviolet (UV) light could cure rickets, suggesting a link between sunlight and the anti-rachitic factor.[1] | Huldshinsky, Chick et al. |

| 1928 | Adolf Windaus receives the Nobel Prize in Chemistry for his work on the constitution of sterols and their connection with vitamins.[2] | Adolf Windaus |

| 1932 | Isolation and structural characterization of vitamin D2 (ergocalciferol) from irradiated ergosterol. The term "vitamin D1" was found to be a mixture of vitamin D2 and lumisterol and was abandoned.[1] | Askew et al., Windaus and Linsert |

| 1936 | Chemical characterization of vitamin D3 (cholecalciferol) from the irradiation of 7-dehydrocholesterol.[3] | Windaus et al. |

| 1968-1971 | Discovery that vitamin D requires metabolic activation, first to 25-hydroxyvitamin D3 in the liver and then to the hormonally active form, 1,25-dihydroxyvitamin D3, in the kidney.[3] | DeLuca, Norman, Kodicek, and Fraser |

| Recent | Elucidation of non-canonical pathways of vitamin D3 and lumisterol metabolism by the enzyme CYP11A1, leading to the discovery of novel, biologically active hydroxy-metabolites.[4][5][6] | Slominski et al. |

Photochemical Synthesis of Vitamin D3 and Lumisterol

Vitamin D3 and its photoisomers, including lumisterol, are synthesized in the skin from 7-dehydrocholesterol (7-DHC) upon exposure to ultraviolet B (UVB) radiation. This photochemical process is a crucial physiological event that dictates the cutaneous production of these secosteroids.

The initial step involves the absorption of UVB photons by 7-DHC, which leads to the opening of its B-ring to form previtamin D3. Previtamin D3 is thermally unstable and undergoes a temperature-dependent isomerization to the more stable vitamin D3. However, with prolonged exposure to sunlight, previtamin D3 can also photoisomerize into lumisterol and tachysterol.[5][7] Lumisterol is a stereoisomer of 7-DHC.[5]

Metabolism of Vitamin D3 and Lumisterol

Once synthesized or ingested, vitamin D3 and lumisterol undergo a series of enzymatic hydroxylations to become biologically active. These metabolic pathways are critical for regulating the physiological effects of these compounds.

Canonical Vitamin D3 Metabolism

The classical or canonical pathway of vitamin D3 activation is a two-step hydroxylation process.

-

25-Hydroxylation: In the liver, vitamin D3 is hydroxylated at carbon 25 by the enzyme CYP2R1 (and to a lesser extent, CYP27A1) to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.

-

1α-Hydroxylation: In the kidneys and other tissues, 25(OH)D3 is further hydroxylated at the 1α position by the enzyme CYP27B1 to produce the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).

The catabolism of both 25(OH)D3 and 1,25(OH)2D3 is primarily initiated by the enzyme CYP24A1, which hydroxylates these molecules at carbon 24, leading to their inactivation and excretion.

Non-Canonical Metabolism of Vitamin D3 and Lumisterol

Recent research has uncovered alternative, or non-canonical, metabolic pathways for both vitamin D3 and lumisterol, primarily initiated by the steroidogenic enzyme CYP11A1.[4][5][6] This enzyme, traditionally known for its role in converting cholesterol to pregnenolone, can hydroxylate vitamin D3 and lumisterol at various positions on their side chains, generating a diverse array of novel metabolites.

CYP11A1 can hydroxylate vitamin D3 to produce metabolites such as 20-hydroxyvitamin D3 (20(OH)D3) and 20,23-dihydroxyvitamin D3.[8] Similarly, lumisterol is metabolized by CYP11A1 to produce hydroxylumisterols, including 20-hydroxylumisterol and 20,22-dihydroxylumisterol.[5] These novel metabolites have been shown to possess unique biological activities, often distinct from those of the canonical vitamin D3 metabolite, 1,25(OH)2D3.

Signaling Pathways

The biological effects of vitamin D3 and lumisterol metabolites are mediated through their interaction with various nuclear receptors, leading to the regulation of gene expression.

The Vitamin D Receptor (VDR) Signaling Pathway

The primary mediator of the genomic actions of 1,25(OH)2D3 is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[9] Upon binding 1,25(OH)2D3, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade regulates a wide range of physiological processes, including calcium homeostasis, bone metabolism, and immune function.

Alternative Signaling Pathways

Emerging evidence suggests that vitamin D3 and lumisterol derivatives can also signal through nuclear receptors other than the VDR. These include the Liver X Receptors (LXRα and LXRβ) and the Retinoic Acid-Related Orphan Receptors (RORα and RORγ).[10][11][12] For instance, certain lumisterol and vitamin D3 hydroxyderivatives have been shown to act as agonists or inverse agonists for LXRs and RORs, respectively.[10][11][12] This discovery of alternative signaling pathways significantly broadens the potential physiological roles of these compounds beyond the classical VDR-mediated actions.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of various vitamin D and lumisterol derivatives.

Table 1: Inhibition of Human Malignant Melanoma Cell Proliferation (IC50 values)

| Compound | A375 Cells (nM) | SK-MEL-28 Cells (nM) |

| 1,25(OH)2D3 | 1.15 | 0.98 |

| 1,24,25(OH)3D3 | 17.8 | 15.5 |

| 20,24(OH)2D3 | 280 | 320 |

| 22(OH)L3 | >1000 | >1000 |

| (25R)-27(OH)L3 | >1000 | >1000 |

| Data from a study on the anticancer activity of vitamin D and lumisterol derivatives.[13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the field of lumisterol and vitamin D3 research.

Analysis of Vitamin D Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify vitamin D3 and its metabolites from biological samples.

Methodology Overview:

-

Sample Preparation:

-

Perform a single-step liquid-liquid extraction of plasma or serum samples with a solvent like acetonitrile to precipitate proteins and extract the analytes.[14]

-

Alternatively, for more complex matrices or lower concentration metabolites, a multi-step solid-phase extraction (SPE) may be employed for sample cleanup and concentration.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase HPLC column, such as a C18 or a pentafluorophenyl (PFP) column. The PFP phase can offer superior selectivity for separating closely related metabolites, including the 3-epi analogs.[15]

-

Employ a mobile phase gradient, typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile, to achieve optimal separation of the various metabolites.

-

-

Detection:

-

Use a UV detector, typically set at 265 nm, which is the absorbance maximum for vitamin D compounds.

-

For higher sensitivity and specificity, especially for low-abundance metabolites, couple the HPLC system to a mass spectrometer (LC-MS).[16]

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified vitamin D metabolite standards.

-

Calculate the concentration of the metabolites in the unknown samples by comparing their peak areas to the standard curve.

-

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the effect of vitamin D and lumisterol derivatives on the proliferation of cancer cells.

Methodology Overview:

-

Cell Culture:

-

Plate cells (e.g., A375 or SK-MEL-28 melanoma cells) in 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compounds (e.g., 1,25(OH)2D3, lumisterol derivatives) for a specified period (e.g., 48 or 72 hours).[17] Include a vehicle control (e.g., ethanol).

-

-

Cell Fixation:

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

-

Staining:

-

Wash the plates with water and stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

-

Destaining and Solubilization:

-

Wash away the unbound dye with 1% acetic acid and air dry the plates.

-

Solubilize the protein-bound dye with a Tris-base solution.

-

-

Measurement:

-

Measure the absorbance of the solubilized dye at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of vitamin D and lumisterol derivatives on the distribution of cells in different phases of the cell cycle.

Methodology Overview:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with the test compounds at a specific concentration (e.g., 100 nM) for a defined period (e.g., 48 hours).[13]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and fix them in cold 70% ethanol for at least 48 hours.[13]

-

-

Staining:

-

Treat the fixed cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) for 30 minutes.[13]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which represents apoptotic cells.[13]

-

Conclusion and Future Directions

The discovery of lumisterol and the non-canonical pathways of vitamin D metabolism has significantly expanded our understanding of the vitamin D endocrine system. What was once considered a collection of inert byproducts of vitamin D synthesis are now recognized as a new class of biologically active secosteroids with unique metabolic routes and signaling mechanisms. The research highlighted in this guide underscores the potential of these novel metabolites in various physiological and pathological processes, including cancer and inflammation.

Future research in this field should focus on several key areas:

-

Comprehensive Profiling of Metabolites: Further elucidation of the complete metabolic profile of lumisterol and other vitamin D photoisomers in various tissues.

-

Receptor Deorphanization: Identification and characterization of the specific receptors and signaling pathways for the growing number of novel hydroxy-metabolites.

-

Translational Research: Investigation of the therapeutic potential of these novel compounds in preclinical models of disease, with a focus on conditions such as cancer, inflammatory disorders, and skin diseases.

-

Development of Analytical Methods: Continued refinement of sensitive and specific analytical techniques for the accurate measurement of these novel metabolites in clinical samples to assess their physiological relevance.

By continuing to explore the complexities of the vitamin D and lumisterol metabolic and signaling networks, the scientific community is poised to uncover new therapeutic avenues and a more complete picture of the profound impact of these "sunshine" molecules on human health.

References

- 1. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vitaminddrops-sea.com [vitaminddrops-sea.com]

- 3. karger.com [karger.com]

- 4. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: Showing metabocard for Lumisterol 3 (HMDB0006505) [hmdb.ca]

- 8. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ocul-gue.alma.exlibrisgroup.com [ocul-gue.alma.exlibrisgroup.com]

- 13. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.imrpress.com [article.imrpress.com]

- 15. Fast and Accurate LC-MS Analysis of Vitamin D Metabolites Using Ascentis® Express F5 HPLC Columns [sigmaaldrich.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. mdpi.com [mdpi.com]

Lumisterol-D3: A Photochemical Isoform of Previtamin D3 with Emerging Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol-D3 (L3) is a stereoisomer of 7-dehydrocholesterol (7-DHC) and a significant photoisomer of previtamin D3. For decades, L3 was considered an inactive byproduct of excessive ultraviolet B (UVB) radiation exposure on the skin, a mechanism thought to prevent vitamin D3 toxicity. However, recent research has unveiled that L3 is not only present in human serum but is also a prohormone that can be metabolized into biologically active derivatives.[1] These metabolites exhibit a range of activities, including anti-proliferative, anti-inflammatory, and photoprotective effects, positioning this compound and its derivatives as promising molecules for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the photochemical synthesis of this compound from previtamin D3, its metabolism, and its emerging role in cellular signaling pathways.

Photochemical Formation of this compound

The synthesis of vitamin D3 in the skin is initiated by the absorption of UVB radiation (290–315 nm) by 7-dehydrocholesterol (7-DHC), leading to the opening of the B-ring to form previtamin D3.[1] Previtamin D3 then undergoes a thermal isomerization to form the more stable vitamin D3. However, upon prolonged exposure to UVB radiation, previtamin D3 can undergo further photoisomerization to form this compound and tachysterol-D3.[1][4] The formation of L3 involves the reformation of the C9–C10 bond of previtamin D3, resulting in a 9β,10α-configuration, making it a stereoisomer of 7-DHC.[4]

The photochemical conversion of previtamin D3 to its various isomers is a wavelength-dependent process, with different quantum yields observed at different irradiation wavelengths.

Quantitative Data on Photochemical Conversion

The following tables summarize key quantitative data related to the photochemical properties of this compound and previtamin D3.

| Photoconversion | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Previtamin D3 → this compound | 253.7 | 0.04 | [2] |

| Previtamin D3 → this compound | 302.5 | 0.09 | [2] |

| Previtamin D3 → this compound | 305.0 | 0.18 | [2] |

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| This compound | 280 | 8,886 | Ethanol | [5] |

| Previtamin D3 | ~260 | Not specified | Ethanol | [6] |

Experimental Protocols

Photochemical Synthesis and Isolation of this compound

This protocol describes a general method for the photochemical generation of this compound from 7-dehydrocholesterol (provitamin D3) and its subsequent isolation using High-Performance Liquid Chromatography (HPLC).

Materials:

-

7-dehydrocholesterol (provitamin D3)

-

Tetrahydrofuran (THF), HPLC grade

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

High-pressure mercury lamp (e.g., 400W) with a Vycor filter

-

Quartz test tube

-

Preparative HPLC system with a UV detector

-

Silica HPLC column

Protocol:

-

Preparation of Starting Material: Dissolve 7-dehydrocholesterol in THF in a quartz test tube to a final concentration of approximately 20 mM.

-

UVB Irradiation: Cool the solution to -10 °C and irradiate with a 400W high-pressure mercury lamp equipped with a Vycor filter for approximately 150 minutes. The Vycor filter is used to filter out shorter wavelength UV radiation.

-

Sample Preparation for HPLC: After irradiation, concentrate the reaction mixture under reduced pressure (in vacuo).

-

HPLC Separation: Resuspend the crude residue in the HPLC mobile phase and subject it to preparative HPLC.

-

Column: Silica-based preparative column.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane).

-

Flow Rate: Approximately 6 mL/min.

-

Detection: Monitor the elution profile using a UV detector set at a wavelength where the isomers absorb (e.g., 282 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the different photoisomers (previtamin D3, this compound, and tachysterol-D3) based on their retention times.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.

Workflow for Photochemical Synthesis and Isolation

Caption: Workflow for the synthesis and isolation of this compound.

Metabolism of this compound

Contrary to its previous classification as an inactive photoproduct, recent studies have demonstrated that this compound is a substrate for key metabolic enzymes, leading to the formation of a series of hydroxylated metabolites. The primary enzymes involved in this novel metabolic pathway are cytochrome P450scc (CYP11A1) and CYP27A1.[1][2]

CYP11A1, traditionally known for its role in steroidogenesis, hydroxylates L3 at various positions on its side chain, producing metabolites such as 20-hydroxy-L3, 22-hydroxy-L3, 20,22-dihydroxy-L3, and 24-hydroxy-L3.[2][4] Similarly, CYP27A1 can hydroxylate L3 to produce 25-hydroxy-L3 and 27-hydroxy-L3.[1]

Metabolic Pathway of this compound

Caption: Enzymatic metabolism of this compound by CYP11A1 and CYP27A1.

Biological Activity and Signaling Pathways

The hydroxylated metabolites of this compound have been shown to possess significant biological activity, often comparable to or even exceeding that of the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). These activities are mediated through interactions with various nuclear receptors and the modulation of key cellular signaling pathways.

Interaction with Nuclear Receptors

This compound derivatives have been found to interact with several nuclear receptors, including:

-

Vitamin D Receptor (VDR): While 1,25(OH)₂D₃ is the canonical ligand for VDR, some this compound metabolites can also bind to and activate this receptor.[1]

-

Retinoid-Related Orphan Receptors (RORs): Specifically RORα and RORγ, where this compound derivatives can act as inverse agonists.[1]

-

Aryl Hydrocarbon Receptor (AhR): Some metabolites have been shown to act as agonists for AhR.[1]

-

Liver X Receptors (LXRs): Recent evidence suggests that this compound and its derivatives can also activate LXRα and LXRβ.[7]

Downstream Signaling Pathways

The interaction of this compound metabolites with these nuclear receptors triggers downstream signaling cascades that influence a variety of cellular processes. Key pathways affected include:

-

NRF2-Mediated Antioxidant Response: this compound derivatives have been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant enzymes and providing protection against oxidative stress.[8]

-

p53-Mediated DNA Damage Response: These compounds can also activate p53 signaling, which plays a crucial role in DNA repair and apoptosis, contributing to their photoprotective effects.[1][2]

Signaling Pathway of this compound Metabolites

Caption: Signaling pathways activated by this compound metabolites.

Conclusion and Future Directions

The discovery of a metabolic pathway for this compound and the potent biological activities of its derivatives have transformed our understanding of this once-neglected photoisomer. It is now evident that this compound is not an inert byproduct but rather a prohormone with significant physiological relevance. The ability of its metabolites to modulate key signaling pathways involved in cellular proliferation, inflammation, and stress response opens up new avenues for therapeutic intervention.

Future research should focus on elucidating the precise structure-activity relationships of the various this compound metabolites and their specific affinities for different nuclear receptors. Further investigation into the in vivo efficacy of these compounds in preclinical models of skin disorders, inflammatory diseases, and cancer is warranted. The development of synthetic analogs of this compound with enhanced potency and selectivity could lead to the discovery of novel drug candidates. This burgeoning field of research holds the promise of harnessing the previously overlooked photochemistry of vitamin D synthesis for the development of innovative therapies.

References

- 1. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]

- 3. A revised action spectrum for vitamin D synthesis by suberythemal UV radiation exposure in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. twu-ir.tdl.org [twu-ir.tdl.org]

- 5. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. epj-conferences.org [epj-conferences.org]

An In-depth Technical Guide to the Interaction of Lumisterol-D3 with Nuclear Receptors VDR, RORs, and AhR

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interactions between lumisterol-D3 and its hydroxylated metabolites with key nuclear receptors: the Vitamin D Receptor (VDR), Retinoic Acid Receptor-Related Orphan Receptors (RORs), and the Aryl Hydrocarbon Receptor (AhR). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways. The complex and nuanced interactions of lumisterol derivatives with these receptors suggest their potential as modulators of various physiological and pathophysiological processes, opening new avenues for therapeutic development.

Introduction

Lumisterol, a photoisomer of vitamin D3, has long been considered an inactive byproduct of ultraviolet B (UVB) irradiation of 7-dehydrocholesterol in the skin. However, recent research has unveiled that lumisterol and its hydroxylated derivatives, collectively referred to here as this compound, are biologically active molecules that can modulate the activity of several nuclear receptors.[1] These interactions are distinct from those of the canonical vitamin D3 hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and point towards a novel signaling paradigm with potential therapeutic implications.

This guide focuses on the interactions of this compound with three critical nuclear receptors:

-

Vitamin D Receptor (VDR): The primary mediator of the biological actions of vitamin D3, playing a crucial role in calcium homeostasis, bone metabolism, and immune function.

-

Retinoic Acid Receptor-Related Orphan Receptors (RORs): Specifically RORα and RORγ, which are key regulators of circadian rhythms, metabolism, and immune responses, particularly the differentiation of Th17 cells.

-

Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor known for its role in mediating the toxic effects of environmental pollutants, but also increasingly recognized for its involvement in immune regulation and cell differentiation.

Understanding the molecular interactions of this compound with these receptors is paramount for elucidating its physiological functions and exploring its therapeutic potential in areas such as autoimmune diseases, cancer, and inflammatory disorders.

Quantitative Analysis of this compound Interaction with Nuclear Receptors

The interaction of this compound and its hydroxylated metabolites with VDR, RORs, and AhR is characterized by a range of binding affinities and functional activities. This section presents available quantitative data to facilitate a comparative analysis.

Table 1: Binding Affinity and Functional Activity of Lumisterol and its Derivatives on VDR

| Compound | Receptor | Assay Type | Value | Reference |

| Lumisterol | VDR | Competitive Binding Assay | Kd > 20 µM | [2] |

| Hydroxylumisterols | VDR | Molecular Modeling | Favorable interaction with the A-pocket (non-genomic site) | [3] |

Table 2: Functional Activity of Hydroxylumisterols on RORα and RORγ

| Compound | Receptor | Assay Type | Value (IC50) | Reference |

| 20(OH)L3 | RORγ | Reporter Assay | Most potent inhibitor among tested hydroxylumisterols | [3] |

| 20(OH)L3 | RORα | Reporter Assay | Less active than on RORγ | [3] |

| Hydroxylumisterols | RORα and RORγ | General | Inverse Agonists | [4] |

Table 3: Functional Activity of Related Compounds on AhR

| Compound | Receptor | Assay Type | Observation | Reference |

| 20S(OH)T3 (Tachysterol derivative) | AhR | Reporter Assay | Marked activation | [1] |

| 25(OH)T3 (Tachysterol derivative) | AhR | Reporter Assay | Smaller activation | [1] |

Signaling Pathways

The interaction of this compound with VDR, RORs, and AhR initiates distinct signaling cascades that regulate gene expression and cellular function.

VDR Signaling Pathway

While the classical genomic VDR signaling is initiated by the binding of 1,25(OH)₂D₃ to the ligand-binding pocket, hydroxylumisterols are proposed to interact with an alternative "A-pocket" or non-genomic binding site on the VDR.[3][5] This interaction may trigger rapid, non-genomic responses or modulate the receptor's genomic activity in a manner distinct from the canonical ligand.

ROR Signaling Pathway

Hydroxylated lumisterol derivatives act as inverse agonists on RORα and RORγ.[3][4] This means they bind to the receptor and reduce its constitutive activity, leading to the recruitment of corepressors and subsequent downregulation of target gene expression. This is particularly relevant for RORγt, the master regulator of Th17 cell differentiation, which is implicated in several autoimmune diseases.

AhR Signaling Pathway

While direct evidence for this compound interaction with AhR is still emerging, related secosteroids have been shown to activate this receptor.[1] Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby activating their transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with VDR, RORs, and AhR.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands, such as lumisterol derivatives, to the VDR by measuring their ability to displace a radiolabeled VDR ligand.

Materials:

-

Recombinant VDR

-

[³H]-1,25(OH)₂D₃ (radiolabeled ligand)

-

Unlabeled 1,25(OH)₂D₃ (positive control)

-

Test compounds (lumisterol derivatives)

-

Binding buffer (e.g., Tris-HCl, EDTA, DTT)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds and the positive control.

-

In a multi-well plate, incubate a constant concentration of recombinant VDR and [³H]-1,25(OH)₂D₃ with the varying concentrations of the test compounds or control.

-

Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at 4°C).

-

To separate bound from free radioligand, add hydroxyapatite slurry to each well and incubate.

-

Centrifuge the plate and wash the pellets to remove unbound radioligand.

-

Resuspend the pellets in scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

ROR Inverse Agonist Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit the constitutive transcriptional activity of RORα or RORγ.

Materials:

-

Mammalian cell line (e.g., HEK293T, CHO)

-

Expression plasmid for full-length RORα or RORγ

-

Luciferase reporter plasmid containing ROR response elements (ROREs)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (lumisterol derivatives)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the ROR expression plasmid and the RORE-luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the lumisterol derivatives or a known ROR inverse agonist (positive control).

-

Incubate the cells for a sufficient period to allow for changes in luciferase expression (e.g., 24-48 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the concentration of the test compound that causes a 50% reduction in luciferase activity (IC₅₀).

AhR Activation Luciferase Reporter Assay

This cell-based assay determines the ability of a compound to activate the AhR signaling pathway.

Materials:

-

Mammalian cell line expressing AhR (e.g., HepG2)

-

Luciferase reporter plasmid containing Xenobiotic Response Elements (XREs)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (lumisterol derivatives)

-

Known AhR agonist (e.g., TCDD) as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfect the cells with the XRE-luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with serial dilutions of the lumisterol derivatives or the positive control.

-

Incubate the cells for a period sufficient for AhR activation and luciferase expression (e.g., 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well.

-

Normalize the luciferase activity.

-

Calculate the concentration of the test compound that produces 50% of the maximal response (EC₅₀).

Conclusion and Future Directions

The emerging evidence strongly indicates that this compound and its hydroxylated metabolites are not inert molecules but rather a new class of signaling molecules with the potential to modulate the activity of VDR, RORs, and AhR. Their action as inverse agonists on RORs is particularly noteworthy, suggesting a potential therapeutic role in autoimmune and inflammatory diseases. The interaction with a non-genomic VDR site and the potential activation of AhR further expand the complexity and therapeutic possibilities of these compounds.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Systematically determining the binding affinities (Ki) and functional activities (IC₅₀/EC₅₀) of a wider range of hydroxylated this compound derivatives for VDR, RORα, RORγ, and AhR.

-

Elucidation of VDR Non-genomic Signaling: Investigating the downstream signaling events and physiological consequences of hydroxylumisterol binding to the non-genomic site of the VDR.

-

In Vivo Studies: Translating the in vitro findings into animal models of disease to evaluate the therapeutic efficacy and safety of this compound derivatives.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of lumisterol derivatives that determine their selectivity and potency for each nuclear receptor to guide the design of novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Proliferative and Pro-Differentiation Effects of Lumisterol-D3 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol, a photoproduct of pre-vitamin D3, and its hydroxylated derivatives are emerging as a novel class of bioactive molecules with significant therapeutic potential.[1][2] These compounds, particularly those derived from the action of the enzyme CYP11A1, exhibit potent anti-proliferative, pro-differentiation, and anti-inflammatory properties that are often comparable or superior to those of the classical vitamin D3 hormone, 1,25(OH)₂D₃.[3][4] Notably, many of these derivatives are non-calcemic, a significant advantage for potential therapeutic applications.[3] This technical guide provides an in-depth overview of the current understanding of the anti-proliferative and pro-differentiation effects of lumisterol-D3 derivatives, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate.

Anti-Proliferative Effects of this compound Derivatives

CYP11A1-derived lumisterol hydroxyderivatives have demonstrated significant anti-proliferative activity across various cell types, including normal human keratinocytes and malignant melanoma cells.[2][5][6] The anti-cancer activity of these compounds is often enhanced by hydroxylation.[2] For instance, while lumisterol (L3) itself may not inhibit proliferation, certain hydroxylated forms show marked inhibitory effects.[2][7]

Quantitative Data on Anti-Proliferative Activity

The following table summarizes the inhibitory effects of selected lumisterol and vitamin D3 derivatives on the proliferation of human malignant melanoma cell lines.

| Compound | Cell Line | IC50 Value | Efficacy (% Inhibition) | Reference |

| 1,25(OH)₂D₃ | A375 | 1.15 nM | Not specified | [2] |

| 1,24,25(OH)₃D₃ | A375 | 17.8 nM | Similar to 1,25(OH)₂D₃ | [2] |

| 20,24(OH)₂D₃ | A375 | 280 nM | Not specified | [2] |

| (25R)-27(OH)L₃ | A375 | 1 pM | ~20% at 1 µM | [2][7] |

| 1,25(OH)₂D₃ | SK-MEL-28 | Not specified | Similar to 1,24,25(OH)₃D₃ | [2] |

| 1,24,25(OH)₃D₃ | SK-MEL-28 | Not specified | Similar to 1,25(OH)₂D₃ | [2] |

| (25R)-27(OH)L₃ | SK-MEL-28 | Not specified | ~20% at 1 µM | [7] |

| L₃ | A375 & SK-MEL-28 | Did not inhibit proliferation | N/A | [2][7] |

| 22(OH)L₃ | A375 & SK-MEL-28 | Did not inhibit proliferation | N/A | [7] |

Experimental Protocols for Assessing Anti-Proliferative Effects

A common method to evaluate the anti-proliferative activity of these compounds is the Sulforhodamine B (SRB) assay.

Cell Lines and Culture:

-

Human malignant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol:

-

Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

After allowing the cells to attach overnight, they are treated with a range of concentrations of the this compound derivatives (typically from 10⁻¹² M to 10⁻⁶ M) or a vehicle control (e.g., ethanol).[8]

-

The treated cells are incubated for a specified period, often 72 hours.[8]

SRB Assay Procedure:

-

Following incubation, the cells are fixed with trichloroacetic acid.

-

The fixed cells are washed and stained with SRB dye.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Cell Cycle Analysis:

-

To further understand the anti-proliferative mechanism, cell cycle analysis can be performed using flow cytometry.

-

Cells are treated with the compounds (e.g., at 100 nM for 48 hours), harvested, and stained with propidium iodide.[7][9]

-

The distribution of cells in different phases of the cell cycle (SubG1, G1, S, G2/M) is then analyzed.[7][9]

Visualization of Anti-Proliferative Assay Workflow

Caption: A flowchart of the experimental workflow for assessing the anti-proliferative effects of this compound derivatives using the SRB assay.

Pro-Differentiation Effects of this compound Derivatives

This compound hydroxyderivatives have been shown to promote the differentiation of human keratinocytes, which is crucial for maintaining the epidermal barrier.[1] This effect is observed through the upregulation of key differentiation markers.

Quantitative Data on Pro-Differentiation Markers

The following table highlights the effects of lumisterol hydroxyderivatives on the expression of differentiation markers in human keratinocytes.

| Compound | Marker | Method | Observation | Reference |

| L3-hydroxyderivatives | Involucrin (IVL) | Immunofluorescence, Western Blot | Upregulation of protein expression | [1][10] |

| L3-hydroxyderivatives | Filaggrin (FLG) | mRNA expression | Upregulation | [1] |

| L3-hydroxyderivatives | Keratin 14 (KRT14) | mRNA expression | Upregulation | [1] |

| L3-hydroxyderivatives | Transglutaminase 1 (TGM1) | mRNA expression | Downregulation | [1] |

| L3-hydroxyderivatives | Keratin 1 (KRT1) & Keratin 10 (KRT10) | mRNA expression | Downregulation | [1] |

Experimental Protocols for Assessing Pro-Differentiation Effects

Cell Culture and Treatment:

-

Primary human epidermal keratinocytes (HEKn) are cultured in specialized keratinocyte growth medium.

-

Cells are treated with this compound derivatives (e.g., at a concentration of 100 nM) for a specified duration, often in the presence or absence of a stressor like UVB radiation.[5]

Immunofluorescence Staining for Differentiation Markers:

-

Keratinocytes are grown on coverslips and treated with the compounds.

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody against a differentiation marker (e.g., involucrin).

-

Following washing, a fluorescently labeled secondary antibody is applied.

-

The nuclei are counterstained with a DNA dye (e.g., DAPI).

-